(3-Methoxyphenanthren-9-yl)boronic acid
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Overview
Description
(3-Methoxyphenanthren-9-yl)boronic acid is an organoboron compound that features a phenanthrene core substituted with a methoxy group at the 3-position and a boronic acid group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenanthren-9-yl)boronic acid typically involves the borylation of a suitable phenanthrene precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under inert conditions .
Industrial Production Methods
Industrial production of boronic acids often involves similar catalytic processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenanthren-9-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenanthrene derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Pd(PPh3)4, K2CO3, toluene, and water under reflux conditions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols or quinones.
Substitution: Substituted phenanthrene derivatives.
Scientific Research Applications
(3-Methoxyphenanthren-9-yl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (3-Methoxyphenanthren-9-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar structure but lacks the phenanthrene core.
4-Methoxyphenylboronic acid: Similar structure with the methoxy group at the 4-position.
Phenanthren-9-ylboronic acid: Lacks the methoxy group.
Uniqueness
(3-Methoxyphenanthren-9-yl)boronic acid is unique due to the presence of both the methoxy group and the phenanthrene core, which can influence its reactivity and the types of products formed in chemical reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H13BO3 |
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Molecular Weight |
252.07 g/mol |
IUPAC Name |
(3-methoxyphenanthren-9-yl)boronic acid |
InChI |
InChI=1S/C15H13BO3/c1-19-11-7-6-10-8-15(16(17)18)13-5-3-2-4-12(13)14(10)9-11/h2-9,17-18H,1H3 |
InChI Key |
ZQAHBZFBSUSNCY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C(C=C2)OC)C3=CC=CC=C13)(O)O |
Origin of Product |
United States |
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